molecular formula C6H6F3N B15308561 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile

1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile

Cat. No.: B15308561
M. Wt: 149.11 g/mol
InChI Key: NJKDCPVREBNWQW-UHFFFAOYSA-N
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Description

1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a methyl group, a trifluoromethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a trifluoromethylating agent and a nitrile source. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or secondary amines.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets. These properties contribute to the compound’s potential efficacy in various applications.

Comparison with Similar Compounds

  • 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
  • 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
  • 1-Methyl-2-(trifluoromethyl)cyclopropane-1-methanol

Uniqueness: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and interaction profiles compared to its carboxylic acid, carboxamide, and methanol analogs. The trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H6F3N

Molecular Weight

149.11 g/mol

IUPAC Name

1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile

InChI

InChI=1S/C6H6F3N/c1-5(3-10)2-4(5)6(7,8)9/h4H,2H2,1H3

InChI Key

NJKDCPVREBNWQW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C(F)(F)F)C#N

Origin of Product

United States

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